2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-5-9-18-13(10-19)15(17-16(11)18)12-7-3-4-8-14(12)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZBDYLRXIGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic synthesis. One common route starts with the formation of the imidazo[1,2-a]pyridine core, followed by functionalization to introduce the methoxyphenyl and formyl groups.
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of methoxybenzene is coupled with a halogenated imidazo[1,2-a]pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials due to its conjugated structure.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions |
|---|---|---|---|---|
| 2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₆H₁₄N₂O₂ | 266.30 | 524724-69-4 | 2-OCH₃, 8-CH₃, 3-CHO |
| 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₆H₁₄N₂O₂ | 266.30 | 524724-69-4 | 3-OCH₃, 8-CH₃, 3-CHO |
| 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₆H₁₄N₂O₂ | 266.30 | 820245-78-1 | 4-OCH₃, 8-CH₃, 3-CHO |
| 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₅H₁₂N₂O | 236.28 | 524724-72-9 | Phenyl, 8-CH₃, 3-CHO |
| 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₅H₁₁N₃O₄ | 297.27 | - | 4-OCH₃, 6-NO₂, 3-CHO |
Key Observations :
- Methoxy Position: The position of the methoxy group (ortho, meta, or para) significantly influences electronic and steric properties.
- Nitro Group : The nitro-substituted analog (C₁₅H₁₁N₃O₄) exhibits a higher molecular weight (297.27 g/mol) and altered electronic properties due to the electron-withdrawing nitro group, which may enhance reactivity or alter solubility .
- Phenyl vs.
Comparative Analysis of Key Properties
Biological Activity
2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, commonly referred to by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities supported by recent research findings.
- Molecular Formula : C16H14N2O2
- Molecular Weight : 266.29 g/mol
- CAS Number : 898380-11-5
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from the reaction of appropriate precursors under controlled conditions, often utilizing methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 4.8 |
| A-431 (Skin) | 5.0 |
| Jurkat (Leukemia) | <5.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly through interactions with key regulatory proteins involved in cell survival pathways .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. The DPPH radical scavenging assay indicated that it possesses significant free radical scavenging ability, which is crucial for mitigating oxidative stress-related damage in cells:
| Assay Type | Activity Level |
|---|---|
| DPPH Scavenging Activity | Moderate |
| ABTS Scavenging Activity | High |
This suggests that this compound could be beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These results indicate a potential application in developing new antimicrobial agents .
Case Studies
- Anticancer Study : A study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed a dose-dependent response in cell viability, confirming its potential as a therapeutic agent against breast cancer.
- Antioxidant Study : In a comparative analysis with standard antioxidants like BHT, the compound showed superior activity in cellular models, suggesting its utility in formulations aimed at oxidative stress mitigation.
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde?
Answer:
The compound is typically synthesized via condensation of 2-aminopyridine derivatives with substituted aldehydes. A standard method involves reacting 2-amino-5-methylpyridine with 2-methoxybenzaldehyde in the presence of phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 353 K for 5 hours. The reaction mixture is then purified via silica gel chromatography to isolate the carbaldehyde product .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis?
Answer:
Key optimization strategies include:
- Stoichiometric control : Maintain a 1:1.1 molar ratio of aldehyde to aminopyridine to minimize side reactions.
- Temperature modulation : Heating at 353 K ensures complete cyclization while avoiding decomposition.
- Catalyst selection : POCl₃ enhances electrophilicity of the aldehyde, improving reaction efficiency.
- Purification : Use gradient elution in column chromatography (ethyl acetate/petroleum ether) to resolve closely eluting impurities .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy group at C2, methyl at C8) and aldehyde proton (~9.8 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₇H₁₅N₂O₂⁺ requires m/z 279.1128).
- IR Spectroscopy : Detects aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H bends .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Answer:
- Variable Temperature (VT) NMR : Resolves dynamic rotational isomers or tautomers causing split peaks.
- 2D NMR (COSY, HSQC) : Maps coupling networks to assign overlapping signals (e.g., distinguishing methyl groups from methoxy).
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Basic: What structural features influence the compound’s solubility and bioavailability?
Answer:
- Methoxy group (C2) : Enhances lipophilicity but reduces aqueous solubility.
- Aldehyde moiety : Polar but prone to oxidation; stabilization via hydrogen bonding with solvents like DMSO.
- Methyl group (C8) : Increases steric bulk, potentially limiting membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects on receptor binding.
- Aldehyde Modification : Convert to oxime or hydrazone derivatives to improve stability and pharmacokinetics.
- Scaffold Hybridization : Fuse with pyrimidine or triazole rings to exploit dual-target inhibition (e.g., kinase/COX-2) .
Basic: What biological assays are commonly used to evaluate this compound’s pharmacological potential?
Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase activity .
Advanced: How can researchers identify the molecular targets of this compound in complex biological systems?
Answer:
- Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins.
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding pockets (e.g., COX-2 active site).
- CRISPR-Cas9 Knockout : Validate target relevance by observing loss of compound efficacy in gene-edited cell lines .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Intermediate Stability : Aldehyde groups may oxidize during prolonged storage; use inert atmospheres (N₂/Ar) during synthesis.
- Purification Complexity : Gradient chromatography is time-intensive; switch to recrystallization for large batches.
- Toxicity : POCl₃ is corrosive; substitute with milder Lewis acids (e.g., ZnCl₂) .
Advanced: How can computational methods address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic Modeling : Predict absorption/distribution using software like GastroPlus to identify bioavailability bottlenecks.
- Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) forecast Phase I/II metabolites that may deactivate the compound.
- QSAR Models : Corrogate in vitro IC₅₀ with logP, polar surface area, and H-bond donors to refine lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
